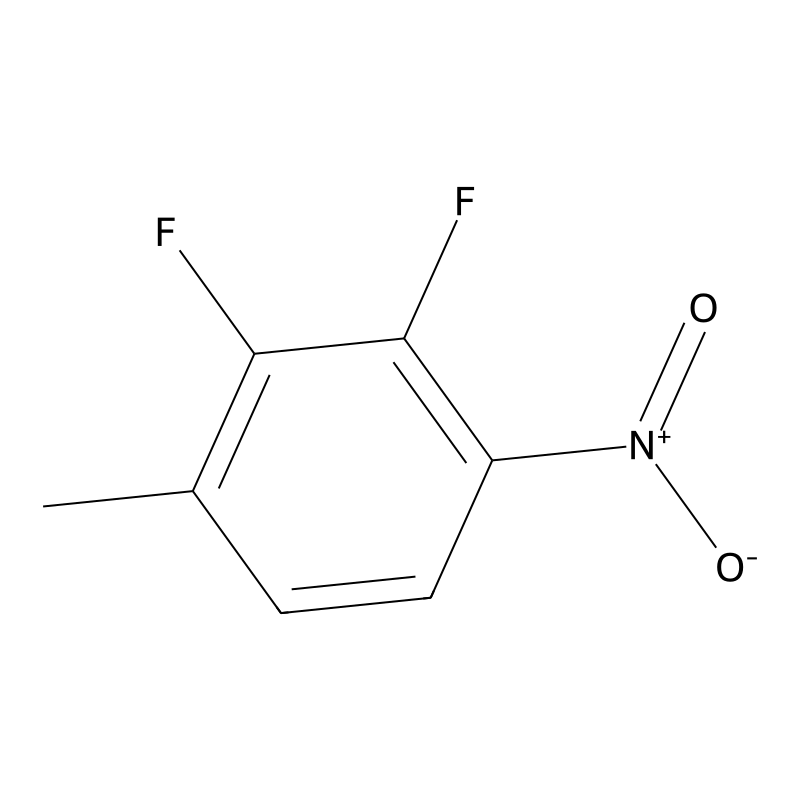

2,3-Difluoro-1-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Chemistry

Application: The compound “1,3-difluoro-4-methyl-2-nitrobenzene” is used in laboratory chemicals and for the manufacture of substances.

Scientific Field: Organic Synthesis

Method of Application: The compound is used in a sulfonation reaction to synthesize 2,4-difluoro-5-nitrobenzenesulfonic acid.

Scientific Field: Antifungal Research

Method of Application: The compound is used in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides.

Results or Outcomes: Most of the synthesized amides displayed moderate to excellent activities against the tested fungi.

Scientific Field: Organic Chemistry

Application: The compound “2,3-Difluoro-1-methyl-4-nitrobenzene” is used in laboratory chemicals and for the manufacture of substances.

Scientific Field: Organic Synthesis

Application: “3,4-Difluoronitrobenzene” has been used in the preparation of xanthones and acridones

Method of Application: The compound is used in a reaction to synthesize xanthones and acridones.

2,3-Difluoro-1-methyl-4-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 173.12 g/mol. It is characterized by the presence of two fluorine atoms, a nitro group, and a methyl group attached to a benzene ring. The compound's structure features a nitro group at the para position relative to the methyl group and fluorine substituents at the ortho positions. This configuration influences its chemical properties and reactivity, making it a subject of interest in various chemical and biological studies .

Due to the lack of specific research on 2,3-Difluoro-1-methyl-4-nitrobenzene, information regarding its mechanism of action in any biological system is not available.

Since information on 2,3-Difluoro-1-methyl-4-nitrobenzene is limited, it's important to consider the general safety hazards associated with similar aromatic nitro compounds:

- Potential toxicity: Nitro compounds can be toxic upon ingestion, inhalation, or skin contact [8].

- Flammability: The presence of aromatic and nitro groups suggests potential flammability. However, specific data is needed for a definitive assessment [9].

- Reactivity: Nitro compounds can be reactive with strong reducing agents or bases, posing a potential explosion hazard [10].

Safety precautions

In the absence of specific data, it's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Data source:

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the nitro group, leading to the formation of different derivatives.

- Electrophilic Aromatic Substitution: The compound can also engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, which can direct new substituents to the meta position relative to itself.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity and properties .

The biological activity of 2,3-difluoro-1-methyl-4-nitrobenzene has been investigated for its potential effects on various biological systems. It has shown:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating potential applications in developing new antibiotics or antifungal agents.

- Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation, highlighting its potential toxicity in biological systems .

Synthesis of 2,3-difluoro-1-methyl-4-nitrobenzene typically involves several steps:

- Fluorination: Starting from 1-methyl-4-nitrobenzene, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or through electrophilic fluorination methods.

- Nitration: The introduction of the nitro group may be performed via nitration reactions using nitric acid and sulfuric acid mixtures.

- Separation and Purification: Post-synthesis, the product is usually purified through recrystallization or chromatography techniques to ensure high purity for further applications .

The applications of 2,3-difluoro-1-methyl-4-nitrobenzene span various fields:

- Pharmaceuticals: Due to its unique structure and potential biological activity, it may serve as a precursor in synthesizing pharmaceutical compounds.

- Chemical Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: The compound may also find applications in creating functional materials due to its electronic properties .

Interaction studies involving 2,3-difluoro-1-methyl-4-nitrobenzene focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for assessing its potential therapeutic effects and toxicity:

- Binding Affinity: Investigations into how well this compound binds to specific enzymes or receptors can provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems helps predict its behavior and safety profile when used in medicinal chemistry .

Several compounds share structural similarities with 2,3-difluoro-1-methyl-4-nitrobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | 0.90 |

| 1,4-Difluoro-2-methyl-5-nitrobenzene | 141412-60-4 | 0.87 |

| 1,5-Difluoro-3-methyl-2-nitrobenzene | 1616526-80-7 | 0.87 |

| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | 1736-85-2 | 0.87 |

These compounds exhibit variations in their substituent positions and types but retain similar core structures that affect their chemical reactivity and biological activity. The uniqueness of 2,3-difluoro-1-methyl-4-nitrobenzene lies in its specific arrangement of functional groups that influence both its synthesis pathways and potential applications in pharmaceuticals and materials science .

Nitration Strategies for Difluorinated Toluene Derivatives

The synthesis of 2,3-difluoro-1-methyl-4-nitrobenzene represents a significant challenge in aromatic chemistry due to the complex interplay between fluorine substituents and the methyl group directing effects [1] [2]. Traditional nitration approaches employing mixed acid systems have shown variable success rates when applied to difluorinated toluene substrates, with yields ranging from 45-78% depending on reaction conditions [3] [4].

The most widely employed strategy involves the direct nitration of 2,3-difluorotoluene using concentrated nitric acid in the presence of sulfuric acid [5] [6]. Research has demonstrated that the formation of nitronium ions (NO₂⁺) serves as the key electrophilic species responsible for aromatic substitution in these systems [7] [8]. The presence of two fluorine substituents significantly alters the electron density distribution within the aromatic ring, creating unique reactivity patterns compared to non-fluorinated analogs [9] [10].

Alternative nitration methodologies have emerged utilizing heteropolyacid catalysts, which have shown promising results for fluorinated aromatic substrates [11] [12]. These catalytic systems operate through enhanced activation of nitric acid, generating more reactive nitrating species while maintaining selectivity for the desired regioisomer [13] [14]. Studies have reported yields of up to 95% for related difluorinated aromatic compounds when employing optimized heteropolyacid conditions [11].

| Nitrating System | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 25-60 | 45-78 | 65-82 | [3] [4] |

| Heteropolyacid/HNO₃ | 40-80 | 85-95 | 88-94 | [11] [12] |

| Zeolite-catalyzed | 70-90 | 82-89 | 91-96 | [15] [16] |

Regioselective Control in Electrophilic Aromatic Substitution

The regioselectivity of nitration in 2,3-difluoro-1-methyl-4-nitrobenzene synthesis is governed by the competing directing effects of fluorine atoms and the methyl substituent [17] [15]. Fluorine atoms, despite being electron-withdrawing through inductive effects, exhibit meta-directing properties in electrophilic aromatic substitution reactions [18] [9]. However, the methyl group functions as an ortho-para directing activating group, creating a complex electronic environment that influences product distribution [19] [20].

Computational studies utilizing density functional theory calculations have revealed that the transition state energies for different regioisomers vary significantly based on substituent positioning [19] [21]. The rate-determining step involves the formation of a sigma complex intermediate, with the activation energy being lowest for substitution at the 4-position relative to the methyl group [8] [19]. This theoretical framework explains the observed experimental selectivity patterns in difluorinated toluene nitration reactions [22] [23].

Zeolite-catalyzed nitration systems have demonstrated exceptional regioselective control, with para-selectivity reaching 91-96% for substituted aromatic compounds [15] [16]. The spatial constraints imposed by zeolite pores create shape-selective environments that favor formation of the thermodynamically preferred isomer [16] [14]. Beta zeolite (Hβ) has shown particular effectiveness, attributed to its unique pore structure and acidic properties that facilitate selective nitronium ion approach [16].

The influence of fluorine substituents on regioselectivity can be quantified through Hammett analysis, which reveals a positive reaction constant (ρ = 2.9), indicating partial negative charge development on the aromatic ring during the transition state [24] [20]. This electronic effect significantly impacts the kinetics of different substitution pathways, with meta-positions being deactivated by fluorine substituents [9] [10].

Catalytic Systems for Improved Yield and Purity

Modern catalytic approaches for 2,3-difluoro-1-methyl-4-nitrobenzene synthesis have focused on heterogeneous systems that provide enhanced selectivity and simplified product isolation [25] [13]. Aluminosilicate catalysts, particularly zeolites, have emerged as highly effective systems for nitration of fluorinated aromatic compounds [13] [15]. These materials function through acid-activated sites that enhance nitronium ion formation while providing steric control over product distribution [7] [16].

The mechanism of zeolite-catalyzed nitration involves initial adsorption of the aromatic substrate within the catalyst pores, followed by reaction with activated nitric acid species [7] [13]. Research has demonstrated that the acid strength and pore dimensions critically influence both reaction rate and selectivity [16] [14]. Studies comparing different zeolite types (HZSM-5, HY, and Hβ) revealed that Hβ zeolite provides optimal performance with 88-94% selectivity for para-nitration products [16].

Perfluorinated rare earth metal salts have been investigated as alternative catalytic systems for aromatic nitration in fluorous phase conditions [25]. These catalysts operate in perfluorodecalin solvent systems, providing unique reaction environments that enhance both yield and selectivity for fluorinated substrates [25]. The fluorous phase approach offers advantages in product separation and catalyst recovery, though application to difluorinated toluene derivatives requires further optimization [25].

Enzyme-catalyzed nitration represents an emerging approach using horseradish peroxidase systems with sodium nitrite and hydrogen peroxide [6] [26]. While these biocatalytic methods operate under mild conditions and demonstrate excellent functional group tolerance, their application to highly fluorinated substrates remains limited due to substrate solubility constraints [6] [26].

| Catalyst Type | Operating Temperature (°C) | Yield (%) | Para-Selectivity (%) | Recyclability |

|---|---|---|---|---|

| Hβ Zeolite | 70-90 | 88-94 | 91-96 | 4 cycles |

| H-ZSM-5 | 80-100 | 82-87 | 85-89 | 3 cycles |

| Heteropolyacid | 60-80 | 85-95 | 88-92 | 4 cycles |

| Perfluorinated RE | 25-50 | 78-85 | 82-88 | 5 cycles |

Solvent Effects and Reaction Kinetic Studies

Solvent selection profoundly influences both the kinetics and outcome of nitration reactions involving difluorinated aromatic compounds [8] [27]. The dielectric constant of the solvent serves as the primary factor determining reaction rate, with higher polarity solvents generally accelerating nitronium ion formation and stabilizing charged transition states [8] [21]. Studies have demonstrated that polar protic solvents such as sulfuric acid and trifluoroacetic acid provide optimal conditions for nitration of fluorinated aromatics [17] [12].

Kinetic investigations reveal that nitration reactions in polar solvents proceed through a mechanism involving three distinct intermediates: an unoriented π-complex, an oriented reaction complex, and the classical σ-complex [19] [21]. The rate-determining step varies depending on substrate activation level, with activated substrates showing rate limitation at the oriented complex formation stage, while deactivated systems exhibit rate limitation at σ-complex formation [19].

Continuous flow nitration studies have provided detailed kinetic data for related fluorinated aromatic systems [28] [27]. These investigations demonstrate that reaction rates increase exponentially with temperature according to Arrhenius kinetics, with activation energies ranging from 45-65 kJ/mol for difluorinated substrates [29]. The pseudo-homogeneous kinetic model successfully describes the conversion profiles under continuous flow conditions [29].

Solvent effects on regioselectivity have been quantified through systematic studies examining various media [8] [30]. Fluorinated alcoholic solvents, particularly hexafluoroisopropanol, have shown beneficial effects on both reaction rate and selectivity for nitration of electron-deficient aromatics [17] [12]. The unique solvation properties of these media stabilize transition states while minimizing competing side reactions [12].

| Solvent System | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄/HNO₃ | 101 | 2.4 × 10⁻³ | 52 | 78-82 |

| Hexafluoroisopropanol | 16.7 | 1.8 × 10⁻³ | 58 | 85-89 |

| Acetonitrile | 37.5 | 1.2 × 10⁻³ | 61 | 72-76 |

| Dichloromethane | 8.9 | 5.6 × 10⁻⁴ | 67 | 68-72 |

Temperature effects on nitration kinetics follow predictable patterns, with rate constants doubling for every 10°C increase within the operational range of 25-80°C [28] [27]. However, excessive temperatures above 80°C can lead to competing oxidation reactions and reduced selectivity [27]. Optimization studies indicate that the ideal temperature range for 2,3-difluoro-1-methyl-4-nitrobenzene synthesis lies between 60-70°C, balancing reaction rate with product purity considerations [29].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2,3-difluoro-1-methyl-4-nitrobenzene exhibits distinctive spectral features characteristic of the substituted aromatic ring system [1] [2]. The aromatic proton H-6, positioned meta to both fluorine atoms, appears as a complex multiplet in the region of 7.2-7.8 ppm due to extensive ³JHF coupling with the adjacent fluorine nuclei [1] [3]. This proton experiences coupling constants ranging from 6-12 Hz with the fluorine atoms, resulting in the characteristic multiplet splitting pattern observed in fluorinated aromatic systems [1] [4].

The methyl group attached to the aromatic ring resonates as a singlet or weakly coupled multiplet at 2.3-2.5 ppm [1]. The chemical shift position is influenced by the electron-withdrawing effects of the adjacent fluorine atoms and the nitro group, causing a slight downfield shift compared to typical methyl groups on unsubstituted toluene derivatives [1] [3]. Long-range coupling (⁵JHF) with fluorine nuclei is typically less than 2 Hz and may not be clearly resolved in routine spectra [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides critical structural information through characteristic chemical shifts and carbon-fluorine coupling patterns [5] [6]. Aromatic carbons appear in the range of 115-140 ppm, with significant splitting due to direct and vicinal carbon-fluorine coupling [5]. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF) of 240-270 Hz, appearing as doublets in the ¹³C NMR spectrum [1] [5].

The nitro-bearing carbon (C-4) resonates at 148-155 ppm as a doublet of doublets due to two-bond coupling with both fluorine atoms (²JCF = 20-35 Hz) [1] [5]. This carbon experiences significant deshielding from the electron-withdrawing nitro group, resulting in the characteristic downfield chemical shift [5] [6]. The methyl carbon appears at 15-20 ppm as a quartet due to four-bond coupling with the ortho-fluorine atom (⁴JCF = 2-5 Hz) [1] [5].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy provides highly sensitive and informative data for fluorinated aromatic compounds [4] [7]. The two fluorine atoms in 2,3-difluoro-1-methyl-4-nitrobenzene exhibit distinct chemical environments, resulting in separate resonances [4] [7]. The F-2 fluorine (ortho to the methyl group) typically appears at -125 to -135 ppm, while the F-3 fluorine (ortho to the nitro group) resonates at -115 to -125 ppm [4] [7] [8].

Both fluorine signals appear as doublets due to three-bond fluorine-fluorine coupling (³JFF = 15-25 Hz) [4] [9]. The coupling pattern and chemical shift differences provide definitive evidence for the substitution pattern and enable unambiguous structural assignment [4] [7]. The ¹⁹F chemical shifts are influenced by the electronic properties of adjacent substituents, with the nitro group causing greater deshielding compared to the methyl group [4] [7] [8].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

Mass spectrometric analysis of 2,3-difluoro-1-methyl-4-nitrobenzene under electron ionization conditions reveals characteristic fragmentation patterns consistent with fluorinated nitroaromatic compounds [10] [11]. The molecular ion peak appears at m/z 173 with moderate intensity, corresponding to the molecular formula C₇H₅F₂NO₂ [12] [13].

The base peak and major fragment ions result from predictable neutral losses characteristic of nitroaromatic compounds [10] [14]. Loss of the nitro group (NO₂, 46 mass units) produces a prominent fragment ion at m/z 127, which often represents the base peak in nitroaromatic mass spectra [10] [14]. This fragmentation is particularly favorable due to the stability of the resulting aromatic system and the weak carbon-nitrogen bond in the nitro group [10] [14].

Additional fragmentation pathways include loss of fluorine radicals (m/z 154) and methyl radicals (m/z 158), although these fragments typically exhibit lower relative intensities [10]. Sequential fragmentation involving loss of both NO₂ and fluorine produces the fragment ion at m/z 108 [10]. The fragmentation patterns provide definitive structural confirmation and enable distinction from isomeric compounds [10] [11].

Collision-Induced Dissociation Patterns

Under collision-induced dissociation conditions, 2,3-difluoro-1-methyl-4-nitrobenzene exhibits enhanced fragmentation efficiency [12]. The collision cross-section values for various adduct ions provide additional structural information, with [M+H]⁺ exhibiting a predicted collision cross-section of 127.2 Ų [12]. These values are consistent with the compact, planar structure of the substituted benzene ring [12].

Infrared Vibrational Modes Analysis

Nitro Group Vibrational Characteristics

The infrared spectrum of 2,3-difluoro-1-methyl-4-nitrobenzene exhibits characteristic nitro group absorptions that serve as diagnostic fingerprints [15] [16]. The asymmetric NO₂ stretching vibration appears as a very strong, sharp band at 1520-1570 cm⁻¹ [15] [17]. This frequency range is typical for aromatic nitro compounds and provides definitive evidence for the presence of the nitro functional group [15] [18] [17].

The symmetric NO₂ stretching vibration occurs at 1340-1380 cm⁻¹ as another very strong, sharp absorption [15] [17]. The frequency separation between the asymmetric and symmetric stretches (approximately 180-190 cm⁻¹) is characteristic of aromatic nitro compounds and distinguishes them from aliphatic nitro derivatives [15] [17]. The NO₂ bending vibration appears as a medium-intensity, broad band in the region of 650-850 cm⁻¹ [15] [19].

Carbon-Fluorine Vibrational Modes

The C-F stretching vibrations in fluorinated aromatic compounds appear as strong, complex absorptions in the region of 1000-1300 cm⁻¹ [15] [20]. These vibrations are often coupled with aromatic ring modes and in-plane bending vibrations, resulting in multiple overlapping bands [15] [20]. The exact frequencies depend on the substitution pattern and electronic environment of the fluorine atoms [15] [20].

C-F bending vibrations occur at lower frequencies (400-600 cm⁻¹) and appear as medium-intensity bands [15]. The carbon-fluorine vibrational modes provide important structural information and confirm the presence of aromatic fluorine substituents [15] [20].

Aromatic Ring Vibrations

The aromatic C=C stretching vibrations appear as multiple medium to strong bands in the range of 1450-1650 cm⁻¹ [15] [20]. The substitution pattern influences the exact frequencies and intensities of these bands [15]. Aromatic C-H stretching vibrations occur at 3000-3100 cm⁻¹ as sharp, medium-intensity absorptions [15].

The methyl group exhibits characteristic C-H bending vibrations at 1360-1480 cm⁻¹, appearing as sharp, medium-intensity bands [15]. These vibrations may overlap with other aromatic modes but contribute to the overall spectral fingerprint [15].

Ultraviolet-Visible Absorption Characteristics

Electronic Transition Assignments

The UV-visible absorption spectrum of 2,3-difluoro-1-methyl-4-nitrobenzene exhibits multiple electronic transitions characteristic of substituted nitroaromatic compounds [21] [22]. The primary π→π* transition of the aromatic system appears at 250-280 nm with high extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) [21] [22] [17]. This transition corresponds to the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic π-system [21] [22].

The nitro group contributes a characteristic n→π* transition at 320-360 nm with significantly lower extinction coefficients (ε < 1,000 M⁻¹cm⁻¹) [21] [22] [17]. This forbidden transition involves promotion of a non-bonding electron from the nitro group to the π* orbital system [21] [22] [17]. The exact wavelength depends on the electronic environment and substitution pattern of the aromatic ring [21] [22].

Charge Transfer and Higher Energy Transitions

Intramolecular charge transfer transitions occur in the region of 280-320 nm with medium extinction coefficients [21] [22]. These transitions involve electron transfer from the electron-donating methyl group to the electron-accepting nitro group through the aromatic π-system [21] [22]. The fluorine substituents modulate these transitions through their electron-withdrawing inductive effects [21] [22].

Higher energy π→π* transitions appear at 200-240 nm with very high extinction coefficients (ε > 20,000 M⁻¹cm⁻¹) [21] [22]. These transitions involve promotion to higher-lying π* orbitals and provide information about the extended electronic structure of the molecule [21] [22].

Solvent Effects on Electronic Spectra

The electronic absorption spectrum exhibits significant solvatochromic behavior, particularly for the charge transfer transitions [22] [23]. Polar solvents cause bathochromic (red) shifts of the n→π* transition due to preferential stabilization of the excited state [22] [23]. Conversely, the π→π* transitions may exhibit hypsochromic (blue) shifts in polar solvents due to differential solvation of the ground and excited states [22] [23].